REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:14])[CH2:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[C:6]([O:12][CH3:13])[CH:5]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[CH3:13][O:12][C:6]1[CH:5]=[C:4]([CH2:3][C:2](=[O:1])[CH3:14])[CH:11]=[CH:10][C:7]=1[C:8]#[N:9]
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
|
Smiles
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OC(CC1=CC(=C(C#N)C=C1)OC)C
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Name
|
|
Quantity
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4.2 g
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Type
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reactant
|
Smiles
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CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred for 12 h at rt
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched with a 1:1 mixture of saturated Na2S2O3 (20 mL) and saturated NaHCO3 (20 mL)
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Type
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ADDITION
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Details
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The resulting mixture was diluted with CH2Cl2 (50 mL)
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with CH2Cl2 (2×50 mL)
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Type
|
WASH
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Details
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The combined organic phases were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C#N)C=CC(=C1)CC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |